molecular formula C28H31N3O5 B10884277 N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide CAS No. 485810-28-4

N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide

Cat. No.: B10884277
CAS No.: 485810-28-4
M. Wt: 489.6 g/mol
InChI Key: QKFICKAEKWNGBR-UHFFFAOYSA-N
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Description

N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and amide linkages. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, such as 4-methoxybenzoic acid and 2-methoxybenzoyl chloride. These intermediates undergo amide coupling reactions with isoleucine derivatives under controlled conditions.

  • Step 1: Preparation of 4-Methoxybenzamido Intermediate

      Reagents: 4-methoxybenzoic acid, thionyl chloride, ammonia

      Conditions: Reflux in anhydrous conditions

      Reaction: 4-methoxybenzoic acid is converted to 4-methoxybenzoyl chloride using thionyl chloride, followed by reaction with ammonia to form 4-methoxybenzamide.

  • Step 2: Coupling with Isoleucine Derivative

      Reagents: 4-methoxybenzamide, isoleucine derivative, coupling agents (e.g., EDC, HOBt)

      Conditions: Room temperature, inert atmosphere

      Reaction: The 4-methoxybenzamide is coupled with the isoleucine derivative using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of N2-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using automated reactors, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the amide groups can yield amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~), halogens (Cl~2~, Br2)

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N2-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)valinamide
  • N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)leucinamide

Uniqueness

N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide is unique due to its specific substitution pattern on the aromatic rings and the presence of the isoleucine moiety. This unique structure imparts distinct physicochemical properties and biological activities, differentiating it from other similar compounds.

This detailed article provides a comprehensive overview of N2-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

485810-28-4

Molecular Formula

C28H31N3O5

Molecular Weight

489.6 g/mol

IUPAC Name

N-[1-(2-methoxyanilino)-3-methyl-1-oxopentan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C28H31N3O5/c1-5-18(2)25(28(34)30-23-12-8-9-13-24(23)36-4)31-27(33)21-10-6-7-11-22(21)29-26(32)19-14-16-20(35-3)17-15-19/h6-18,25H,5H2,1-4H3,(H,29,32)(H,30,34)(H,31,33)

InChI Key

QKFICKAEKWNGBR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=CC=C1OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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